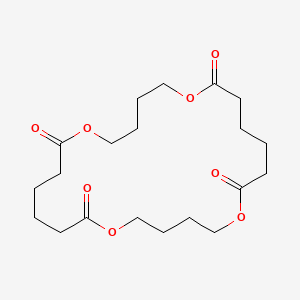
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone (TOT) is a synthetic compound belonging to the family of cyclic ethers. It is a colorless, crystalline solid with a molecular weight of 392.41 g/mol. TOT is a cyclic ether that has been used in a wide range of applications, including organic synthesis and as a fuel additive. It is also used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Formation of Tubular Assemblies : Thiolactones, including compounds similar to "1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone", have been synthesized and structurally characterized, revealing their ability to form tubular assemblies in the solid state. This characteristic can be useful in materials science and nanotechnology applications (Vujasinović et al., 2006).
Synthesis and Spectral Studies : Research on the synthesis of nitrogen-sulfur donor macrocyclic ligands, including structures similar to the compound , has shown potential applications in forming complexes with various metals, which may have implications in bioinorganic chemistry and catalysis (Verma et al., 2009).
Molecular and Crystal Structure Analysis : Investigations into the molecular and crystal structures of related macrocyclic compounds help understand their chemical properties and potential applications in crystallography and molecular design (Dobrynin et al., 2015).
Preparation and Coordination Studies : Studies on the preparation of related bicyclic crown ethers containing amide groups have shown that these compounds exhibit high extraction abilities for various metal cations. This feature is significant for applications in extraction processes and coordination chemistry (Kumagai & Akabori, 1989).
Biological Relevance and Antibacterial Properties : The synthesis of copper(II) macrocyclic complexes with ligands structurally similar to "this compound" has been linked to biological relevance and antibacterial properties. These findings are particularly important in the development of new antimicrobial agents and bioinorganic chemistry (Chandra et al., 2006).
Mechanism of Action
properties
IUPAC Name |
1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICCYHMSMANUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78837-87-3 |
Source


|
| Record name | 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of identifying 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone in biodegradable food packaging?
A1: The research article "UPLC–ESI-Q-TOF-MSE and GC–MS identification and quantification of non-intentionally added substances coming from biodegradable food packaging" [] focuses on identifying and quantifying substances present in food packaging that were not intentionally added during manufacturing. These substances, like this compound, could potentially migrate into food and raise concerns about human health. Identifying these compounds is crucial for assessing the safety and suitability of new biodegradable packaging materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



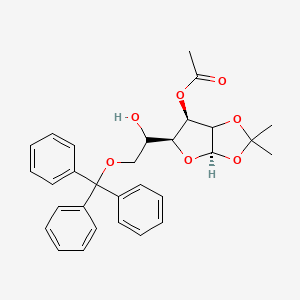
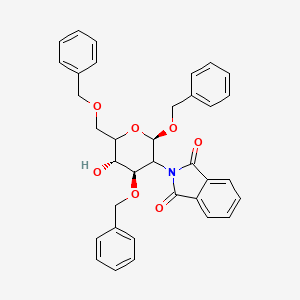
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
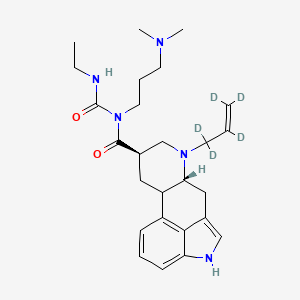
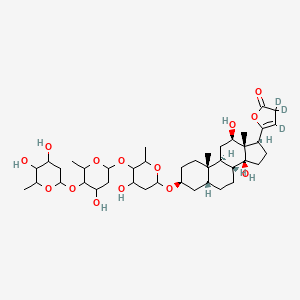
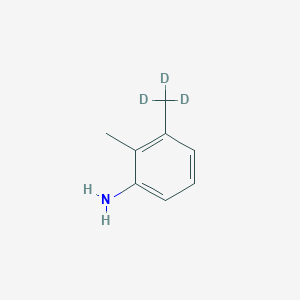
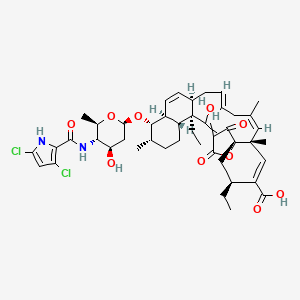
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
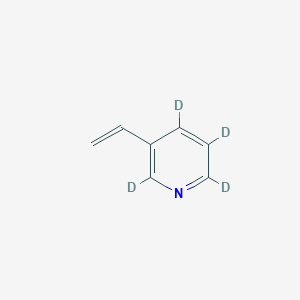
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)